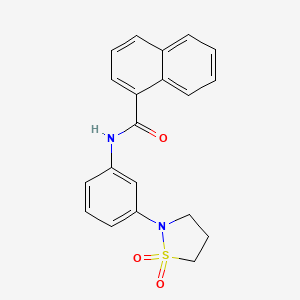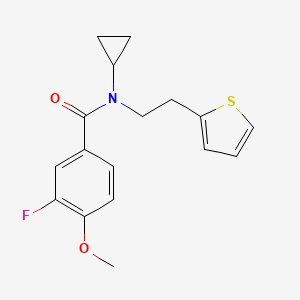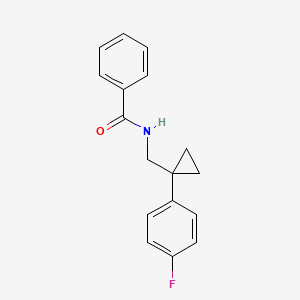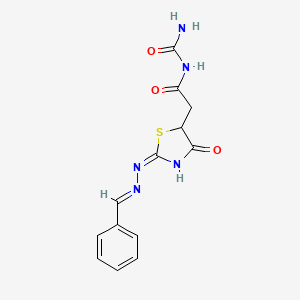
2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide
Overview
Description
2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidenehydrazono group, which can enhance its reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the synthesis of the thiazolidinone core. This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of Benzylidenehydrazono Group: The thiazolidinone intermediate is then reacted with benzaldehyde and hydrazine to introduce the benzylidenehydrazono group. This step usually requires refluxing in ethanol or another suitable solvent.
Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be done by reacting the intermediate with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidenehydrazono group can yield the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for its potential as a lead compound in drug discovery.
Medicine
Due to its potential biological activities, this compound could be investigated for therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide likely involves multiple pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It could influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, which is known for its antidiabetic properties.
Hydrazones: Compounds like benzylidenehydrazine, which are used in various organic reactions and as intermediates in drug synthesis.
Uniqueness
What sets 2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)-N-carbamoylacetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c14-12(21)16-10(19)6-9-11(20)17-13(22-9)18-15-7-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,17,18,20)(H3,14,16,19,21)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXOPEFRKDMNIP-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331976 | |
| Record name | 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868152-93-6 | |
| Record name | 2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-carbamoylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
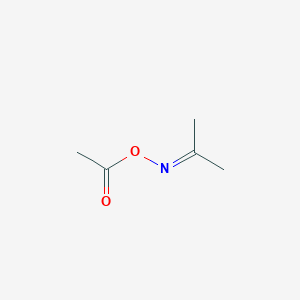
![methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate](/img/structure/B2719741.png)
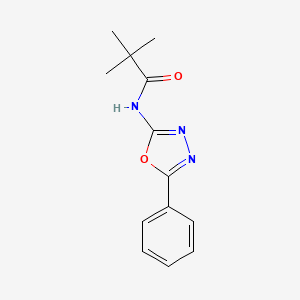
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)
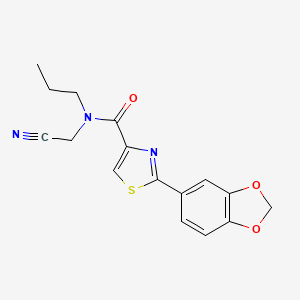
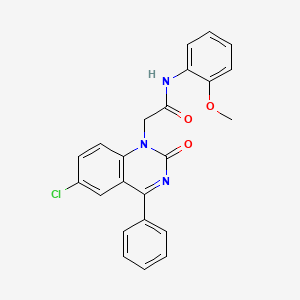

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)
